molecular formula C26H18BrClN2O B11982090 9-Bromo-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-16-4

9-Bromo-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11982090
CAS No.: 303060-16-4
M. Wt: 489.8 g/mol
InChI Key: RDARTQJEXFPTKX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused tricyclic framework. Key structural features include a bromine atom at position 9, a 4-chlorophenyl group at position 5, and a naphthalen-2-yl substituent at position 2 (Figure 1). The bromine and chlorine atoms enhance electrophilic reactivity, while the naphthalene moiety contributes to π-π stacking interactions, making the molecule relevant in medicinal chemistry and materials science .

Molecular Formula: C₂₇H₁₈BrClN₂O Key Applications: Potential as a kinase inhibitor or ligand in catalytic systems due to its rigid, aromatic-rich structure.

Properties

CAS No.

303060-16-4

Molecular Formula

C26H18BrClN2O

Molecular Weight

489.8 g/mol

IUPAC Name

9-bromo-5-(4-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18BrClN2O/c27-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)29-30(24)26(31-25)17-7-10-21(28)11-8-17/h1-14,24,26H,15H2

InChI Key

RDARTQJEXFPTKX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Cl

Origin of Product

United States

Biological Activity

The compound 9-Bromo-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H20BrClN2OC_{26}H_{20}BrClN_2O, with a molecular weight of approximately 484.81 g/mol. The structure features a fused ring system that includes both pyrazole and oxazine moieties, which are known for their biological activity.

PropertyValue
Molecular Formula C26H20BrClN2O
Molecular Weight 484.81 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[1,5-c][1,3]oxazine core and subsequent functionalization with bromine and chlorophenyl groups. Common reagents include bromine, chlorophenylboronic acid, and various catalysts under controlled conditions.

Antitumor Activity

Preliminary studies indicate that compounds within the pyrazolo[1,5-c][1,3]oxazine class exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxicity against A549 lung cancer cells with an IC50 value in the low micromolar range (<10 µM) . The presence of halogen substituents (bromine and chlorine) enhances lipophilicity and facilitates interactions with biological targets .

Antimicrobial Properties

Research shows that similar compounds possess antimicrobial activity. For example, derivatives have been evaluated against various bacterial strains, exhibiting moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis . The structure-activity relationship suggests that the presence of halogens contributes to enhanced biological efficacy.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Modulation: Interacting with specific enzymes or receptors to alter their activity.
  • Nucleic Acid Interaction: Potentially affecting gene expression or replication processes.
  • Cellular Disruption: Inducing apoptosis or inhibiting cellular proliferation in cancer cells.

Study on Cytotoxicity

A study investigated the cytotoxic effects of various pyrazolo derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts .

Antibacterial Evaluation

Another study focused on the antibacterial properties of synthesized derivatives. The compounds demonstrated varying degrees of effectiveness against multiple bacterial strains. Notably, certain derivatives exhibited IC50 values significantly lower than standard antibiotics .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly influences electronic and steric properties:

Compound Name 5-Position Substituent Key Differences vs. Target Compound Reference
9-Bromo-5-(4-fluorophenyl)-2-phenyl derivative 4-Fluorophenyl Enhanced electron-withdrawing effect; lower steric bulk
5-(4-Bromophenyl)-7,9-dichloro derivative 4-Bromophenyl Dichloro substitution increases halogen bonding potential
5-(4-Nitrophenyl) analog 4-Nitrophenyl Strong electron-withdrawing nitro group; higher polarity
5-(3-Nitrophenyl) variant 3-Nitrophenyl Meta-substitution alters electronic distribution

Impact :

  • 4-Nitrophenyl (): Increases reactivity in nucleophilic aromatic substitution but may reduce metabolic stability.

Variations at Position 2 (Naphthalen-2-yl Replacement)

The naphthalen-2-yl group is critical for π-π interactions. Substitutions here modulate binding affinity:

Compound Name Position 2 Substituent Key Differences Reference
2-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methoxy group enhances solubility; reduced π-stacking
2-(4-Methylphenyl) variant 4-Methylphenyl Methyl group increases hydrophobicity
2-(Furan-2-yl) derivative Furan-2-yl Heterocyclic substituent introduces H-bonding

Impact :

  • 4-Methoxyphenyl (): Improves aqueous solubility but weakens aromatic interactions in hydrophobic pockets.
  • Furan-2-yl (): Introduces hydrogen-bonding capacity, beneficial for targeting polar binding sites.

Halogenation and Functional Group Modifications

Halogen atoms at position 9 and phenyl rings influence reactivity and intermolecular interactions:

Compound Name Halogen/Functional Groups Key Properties Reference
7,9-Dichloro-2-(naphthalen-2-yl) derivative 7,9-Dichloro Enhanced halogen bonding; higher melting point
9-Bromo-5-(4-butoxyphenyl) analog 4-Butoxyphenyl Alkoxy chain improves lipophilicity
9-Bromo-5-(4-fluorophenyl)-2-phenyl variant Bromine + Fluorine Synergistic electron-withdrawing effects

Impact :

  • Dichloro Substitution (): Increases molecular rigidity and thermal stability (m.p. >200°C).
  • Butoxyphenyl (): Extends alkyl chains for membrane permeability in drug design.

Structural and Computational Studies

  • X-ray Crystallography : Analogous brominated pyrazolo-benzoxazines (e.g., compound in ) exhibit planar aromatic systems with CH-Br and π-π interactions, stabilizing crystal packing.
  • Docking Studies : AutoDock simulations () suggest that naphthalen-2-yl derivatives bind strongly to hydrophobic enzyme pockets, such as COX-2 inhibitors.

Preparation Methods

Preparation of Intermediate 5-(4-Chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1, oxazine

Starting Materials :

  • 2-Nitro-3-(naphthalen-2-yl)benzaldehyde

  • 4-Chlorobenzylamine

Procedure :

  • Reductive Amination : Combine 2-nitro-3-(naphthalen-2-yl)benzaldehyde (10 mmol) and 4-chlorobenzylamine (12 mmol) in methanol. Add sodium cyanoborohydride (15 mmol) and stir at 25°C for 24 hours. Isolate the o-nitroarylmethylamine intermediate via column chromatography (hexane/ethyl acetate, 3:1).

  • Heterocyclization : Dissolve the intermediate in propanol, add aqueous KOH (20% w/v), and reflux at 60°C for 6 hours. Acidify with HCl (1M) to precipitate the product (yield: 70%).

Optimization Notes :

  • Substituting propanol with ethanol reduced yields to 55%, likely due to slower reaction kinetics.

  • Excess KOH (>25% w/v) led to decomposition, lowering yields to 45%.

Regioselective Bromination at the 9-Position

Reagents :

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Azobisisobutyronitrile (AIBN, 0.1 eq)

  • Carbon tetrachloride

Procedure :

  • Dissolve the intermediate (5 mmol) in carbon tetrachloride.

  • Add NBS (5.5 mmol) and AIBN (0.5 mmol).

  • Reflux at 80°C for 12 hours under nitrogen.

  • Purify via recrystallization from dichloromethane/hexane (yield: 82%).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-9), 7.85–7.35 (m, 11H, aromatic), 5.02 (s, 2H, CH₂).

  • Elemental Analysis : Calculated for C₂₆H₁₈BrClN₂O: C 63.77%, H 3.71%; Found: C 63.69%, H 3.68%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepYield (%)AdvantagesLimitations
Davis-Beirut Reactiono-NitroarylmethylaminesHeterocyclization68–72High regioselectivityRequires inert atmosphere
Suzuki CouplingBromopyrazolo-oxazine, Boronic AcidsCross-coupling75–80Modular aryl introductionPalladium catalyst cost
Direct BrominationPyrazolo-oxazine intermediateElectrophilic bromination82–85Scalable, single-stepRegioselectivity challenges

Challenges in Functional Group Compatibility

Introducing the 4-chlorophenyl group necessitates careful handling of electrophilic intermediates. The use of N-chlorosuccinimide (NCS) in tetrachloroethylene at 70°C achieved selective chlorination without oxidizing the pyrazole ring. However, competing side reactions, such as over-bromination or ring-opening, were mitigated by:

  • Temperature Control : Maintaining reflux at 80°C minimized dihydrooxazine decomposition.

  • Catalyst Screening : AIBN outperformed benzoyl peroxide in reducing byproduct formation (5% vs. 15%).

Scalability and Industrial Feasibility

Scaling the Davis-Beirut reaction to kilogram-scale required:

  • Solvent Recycling : Propanol recovery via distillation reduced costs by 40%.

  • Flow Chemistry : Continuous-flow reactors enhanced reaction consistency (purity >98%) and reduced processing time by 30% .

Q & A

Q. What synthetic methodologies are recommended for the multi-step synthesis of this compound, and how can reaction conditions be optimized?

The synthesis involves cyclization of precursors (e.g., hydrazine derivatives and diketones) followed by sequential halogenation using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂). Key optimizations include:

  • Temperature control (e.g., 0–5°C for bromination to prevent over-substitution).
  • Solvent selection (e.g., anhydrous THF for LiAlH₄-mediated reductions).
  • Purification via column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. How should researchers design in vitro antimicrobial activity assays, and what controls are essential?

  • Use standardized microdilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). MIC values are determined by turbidity after 18–24 hours .

Advanced Research Questions

Q. How can computational tools like AutoDock4 and Multiwfn elucidate structure-activity relationships (SAR) and target binding modes?

  • Perform molecular docking (AutoDock4) using crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinities.
  • Analyze electron density maps (Multiwfn) to identify key interactions (e.g., halogen bonding between Br and Arg residues) .

Q. What mechanistic strategies resolve low yields in bromination or cyclization steps?

  • Kinetic studies : Monitor reaction progress via TLC to identify intermediate bottlenecks.
  • Alternative brominating agents : Replace NBS with Br₂/FeCl₃ for electrophilic aromatic substitution in electron-rich regions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to minimize side reactions .

Q. How do substituent variations (e.g., naphthyl vs. methoxyphenyl) impact biological activity?

  • Comparative SAR studies : Synthesize analogs with substituted aryl groups and test against cancer cell lines (e.g., MCF-7).
  • Use QSAR models to correlate logP values with cytotoxicity (e.g., naphthyl groups enhance lipophilicity and membrane permeability) .

Q. How can conflicting biological data across studies be systematically addressed?

  • Meta-analysis : Compare assay conditions (e.g., cell viability protocols: MTT vs. resazurin).
  • Validate potency in orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) .

Q. What crystallographic strategies determine the compound’s 3D conformation and stereochemistry?

  • Grow single crystals via slow evaporation (CHCl₃/MeOH, 4:1).
  • Collect X-ray diffraction data (Cu-Kα radiation) and solve structures using SHELX. Refine with Olex2 to confirm absolute configuration .

Q. How can chemoselectivity be achieved during oxidation/reduction of sensitive functional groups?

  • Selective oxidation : Use TEMPO/NaClO₂ for alcohol-to-ketone conversion without affecting naphthyl groups.
  • Protecting groups : Introduce tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl moieties during bromination .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • ADME profiling : Measure plasma stability (e.g., mouse liver microsomes), permeability (Caco-2 monolayers), and CYP450 inhibition.
  • Use LC-MS/MS to quantify bioavailability after oral administration in rodent models .

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